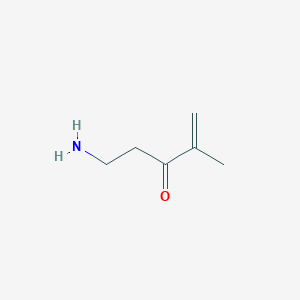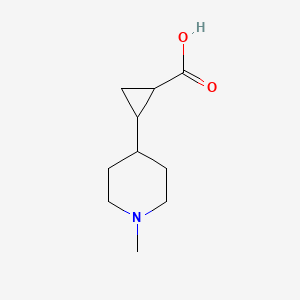
2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a cyclopropane ring attached to a piperidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid typically involves the reaction of 1-methylpiperidine with cyclopropane carboxylic acid under specific conditions. One common method includes the use of coupling agents and catalysts to facilitate the reaction. For example, the carboxylic acid group of intermediates can be reduced with lithium aluminium hydride in tetrahydrofuran (THF) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in THF.
Substitution: Halogenating agents like phosphorus tribromide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar in structure but contains a pyrazole ring instead of a piperidine ring.
2-[(1-Methylpiperidin-4-yl)carbonyl]cyclopropane-1-carboxylic acid: Contains an additional carbonyl group, which may alter its reactivity and applications.
Uniqueness
2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-11-4-2-7(3-5-11)8-6-9(8)10(12)13/h7-9H,2-6H2,1H3,(H,12,13) |
Clé InChI |
CZPYRMHRSAYAQO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)
![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)

![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)



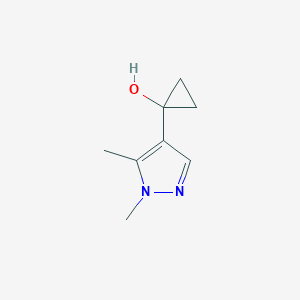
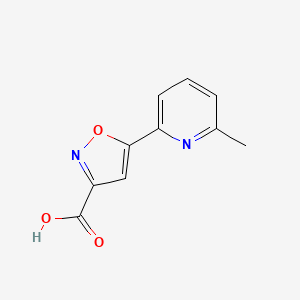
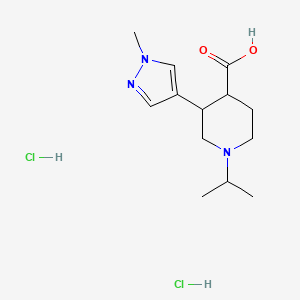
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
